O-(Diphenylmethyl) phenylcarbamothioate
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Overview
Description
O-(Diphenylmethyl) phenylcarbamothioate is a chemical compound known for its unique structure and properties It is a member of the carbamothioate family, characterized by the presence of a carbamothioic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Diphenylmethyl) phenylcarbamothioate typically involves the reaction of diphenylmethanol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
O-(Diphenylmethyl) phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
O-(Diphenylmethyl) phenylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(Diphenylmethyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
O-Methyl phenylcarbamothioate: Similar structure but with a methyl group instead of a diphenylmethyl group.
Diphenylmethane: Shares the diphenylmethyl moiety but lacks the carbamothioate group.
Modafinil: Contains a diphenylmethyl moiety and is used as a cognitive enhancer.
Uniqueness
O-(Diphenylmethyl) phenylcarbamothioate is unique due to its specific combination of a diphenylmethyl group and a carbamothioate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93551-90-7 |
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Molecular Formula |
C20H17NOS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
O-benzhydryl N-phenylcarbamothioate |
InChI |
InChI=1S/C20H17NOS/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,23) |
InChI Key |
WOEZQICIQQWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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